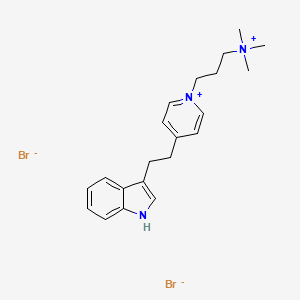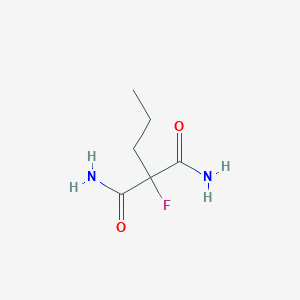![molecular formula C11H15NO4 B14704211 Ethyl [(3-methoxyphenyl)methoxy]carbamate CAS No. 15255-95-5](/img/structure/B14704211.png)
Ethyl [(3-methoxyphenyl)methoxy]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester is an organic compound with the molecular formula C11H15NO4. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by an ethyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester can be synthesized through several methods. One common method involves the reaction of carbamoyl chlorides with alcohols. Another method includes the addition of alcohols to isocyanates. Additionally, the reaction of carbonate esters with ammonia can also yield this compound .
Industrial Production Methods
In industrial settings, the production of carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester typically involves large-scale reactions using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product. Industrial processes often employ optimized reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various carbamates, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: This compound is utilized in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals
Wirkmechanismus
The mechanism of action of carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester involves its interaction with specific molecular targets. For instance, it can act as a prodrug, which is metabolized by esterases to release the active compound. This active compound can then interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, (3-methylphenyl)-, 3-[(methoxycarbonyl)amino]phenyl ester
- Carbamic acid, 4-methoxyphenyl, ethyl ester
- Methyl carbamate
- Ethyl carbamate
Uniqueness
Carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester is unique due to its specific structural features, such as the presence of the 3-methoxyphenyl group and the ethyl ester moiety. These structural elements confer distinct chemical properties and reactivity, making it suitable for specific applications in various fields .
Eigenschaften
CAS-Nummer |
15255-95-5 |
|---|---|
Molekularformel |
C11H15NO4 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
ethyl N-[(3-methoxyphenyl)methoxy]carbamate |
InChI |
InChI=1S/C11H15NO4/c1-3-15-11(13)12-16-8-9-5-4-6-10(7-9)14-2/h4-7H,3,8H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
UHHFEKWKDBFUJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NOCC1=CC(=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


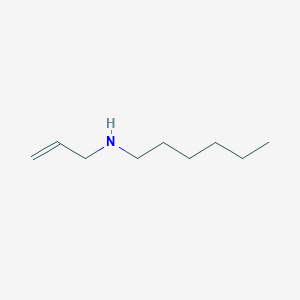
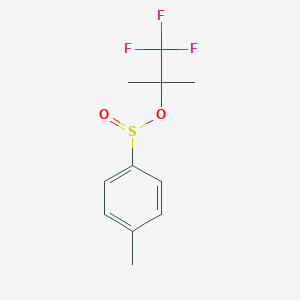
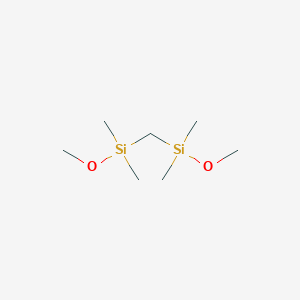
![1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14704146.png)
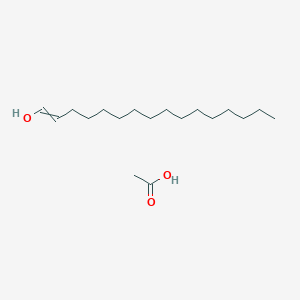
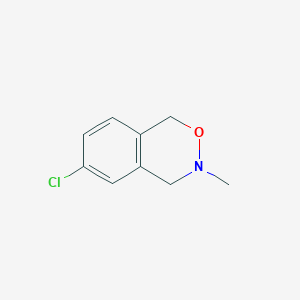
![Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene](/img/structure/B14704170.png)
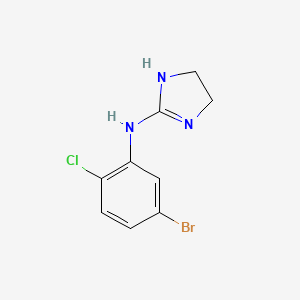
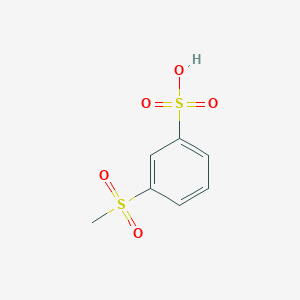
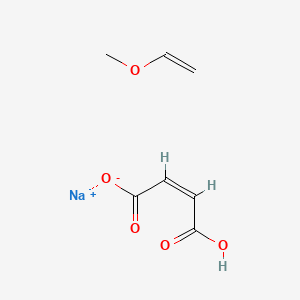
![2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid](/img/structure/B14704187.png)
